(S)-(+)-1-Cyclohexylethyl isothiocyanate
Overview
Description
(S)-(+)-1-Cyclohexylethyl isothiocyanate, also known as (S)-(+)-1-cyclohexylethyl isothiocyanate, is an isothiocyanate compound with a wide range of applications in scientific research. It is a colorless, crystalline solid that is soluble in organic solvents such as ethanol and acetone. Isothiocyanates are a class of compounds that have been studied for their potential applications in medicine, biochemistry, and pharmacology. (S)-(+)-1-cyclohexylethyl isothiocyanate has been used as a substrate for the synthesis of several other compounds, including derivatives of the natural product, isothiocyanate. This compound has also been investigated for its potential applications in the field of biochemistry and pharmacology.
Scientific Research Applications
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Biological Pathways of Siderophores
- Application: Siderophores are small molecules known for their high iron binding capacity, essential for all life forms requiring iron . Isothiocyanates could potentially be involved in the biosynthetic pathways of siderophores .
- Method: The study of siderophores involves exploring their diverse classifications and biosynthetic pathways, with a particular emphasis on siderophores synthesized via nonribosomal peptide synthetase (NRPS) and non-NRPS pathways .
- Results: The applications of siderophores in medicine, agriculture, and environmental sciences are extensively discussed . These applications include biological pest control, disease treatment, ecological pollution remediation, and heavy metal ion removal .
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Health Benefits and Potential Food Applications
- Application: Isothiocyanates have been found to reduce oxidative stress and act as indirect antioxidants as well as antimicrobials . Therefore, they have received attention from researchers for their possible application in the pharmacological and food industry .
- Method: The extraction of these bioactive compounds is challenging due to their high volatility and heat sensitivity . Various innovative technologies are required for their extraction .
- Results: Isothiocyanates are generally regarded as safe (GRAS) compounds and hence are allowed to be added to food as preservatives . They have become popular in food packaging films due to their antimicrobial properties .
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Organic Synthesis
- Application: Isothiocyanates are biologically active molecules found in several natural products and pharmaceutical ingredients . Due to their high and versatile reactivity, they are widely used as intermediates in organic synthesis .
- Method: The synthesis of isothiocyanates often involves the use of elemental sulfur .
- Results: The review considers the best practices for the synthesis of isothiocyanates using elemental sulfur, highlighting recent developments .
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Plant Immunity
- Application: Research has revealed that S-acylation of certain peptides, potentially including isothiocyanates, is crucial for plant immunity, enhancing pathogen resistance by modulating signaling pathways .
- Method: The study of plant immunity involves exploring the diverse classifications and biosynthetic pathways of peptides and other molecules, potentially including isothiocyanates .
- Results: S-acylation of certain peptides, potentially including isothiocyanates, enhances pathogen resistance by modulating signaling pathways .
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Catalysis
- Application: Due to excellent performance properties such as strong activity and high selectivity, single-atom catalysts, potentially including isothiocyanates, have been widely used in various catalytic reactions .
- Method: The study of single-atom catalysts involves exploring their diverse classifications and reaction mechanisms .
- Results: Single-atom catalysts, potentially including isothiocyanates, have been found to have strong activity and high selectivity in various catalytic reactions .
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Modulating Signaling Pathways in Plant Immunity
- Application: New research reveals S-acylation of certain peptides, potentially including isothiocyanates, is crucial for plant immunity .
- Method: The study of plant immunity involves exploring the diverse classifications and biosynthetic pathways of peptides and other molecules, potentially including isothiocyanates .
- Results: S-acylation of certain peptides, potentially including isothiocyanates, enhances pathogen resistance by modulating signaling pathways .
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Catalytic Reactions
- Application: Due to excellent performance properties such as strong activity and high selectivity, single-atom catalysts, potentially including isothiocyanates, have been widely used in various catalytic reactions .
- Method: The study of single-atom catalysts involves exploring their diverse classifications and reaction mechanisms .
- Results: Single-atom catalysts, potentially including isothiocyanates, have been found to have strong activity and high selectivity in various catalytic reactions .
properties
IUPAC Name |
[(1S)-1-isothiocyanatoethyl]cyclohexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NS/c1-8(10-7-11)9-5-3-2-4-6-9/h8-9H,2-6H2,1H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMWHCFHXACMCZ-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCC1)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCCCC1)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00468065 | |
Record name | (S)-(+)-1-Cyclohexylethyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00468065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(+)-1-Cyclohexylethyl isothiocyanate | |
CAS RN |
737000-92-9 | |
Record name | (S)-(+)-1-Cyclohexylethyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00468065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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